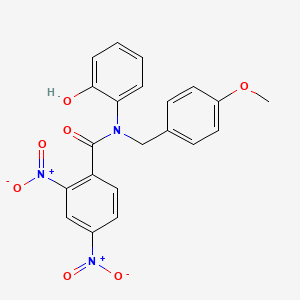
N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide, commonly known as HMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMB is a small molecule that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of HMB is not fully understood, but it is thought to act through a variety of pathways. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer development. HMB has also been found to activate the AMPK signaling pathway, which is involved in energy regulation and metabolism.
Biochemical and Physiological Effects:
HMB has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative damage, and inhibit the growth of cancer cells. Additionally, HMB has been found to improve insulin sensitivity, increase energy expenditure, and reduce body fat.
实验室实验的优点和局限性
One of the advantages of using HMB in lab experiments is its versatility. It can be used to study a wide range of biological processes, making it a valuable tool for researchers. Additionally, HMB is relatively easy to synthesize and is readily available. However, there are some limitations to using HMB in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, HMB has not been extensively studied in humans, so its safety and efficacy are not well established.
未来方向
There are many potential future directions for research involving HMB. One area of interest is its potential as a cancer treatment. HMB has been shown to inhibit the growth of cancer cells, and further research could explore its effectiveness as a cancer therapy. Additionally, HMB could be studied further as a potential treatment for inflammation and oxidative stress-related diseases. Finally, more research is needed to establish the safety and efficacy of HMB in humans, which could pave the way for its use as a therapeutic agent.
合成方法
The synthesis of HMB involves a multi-step process that requires specialized equipment and expertise. The first step involves the conversion of 2-nitrophenol to 2-hydroxyacetophenone, which is then reacted with 4-methoxybenzyl bromide to form the intermediate compound. This intermediate is then reacted with 2,4-dinitrobenzoyl chloride to form the final product, HMB.
科学研究应用
HMB has been used in a variety of scientific research studies, including those focused on cancer, inflammation, and oxidative stress. In cancer research, HMB has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation and oxidative stress are also areas of interest, as HMB has been shown to reduce inflammation and protect against oxidative damage.
属性
IUPAC Name |
N-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7/c1-31-16-9-6-14(7-10-16)13-22(18-4-2-3-5-20(18)25)21(26)17-11-8-15(23(27)28)12-19(17)24(29)30/h2-12,25H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLBAWUXCXIAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=CC=C2O)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4S*)-4-(4-fluorophenyl)-1-{[5-(1H-imidazol-2-yl)-2-thienyl]carbonyl}piperidin-3-ol](/img/structure/B5907230.png)
![ethyl [3-(4H-1,2,4-triazol-4-yl)phenyl]carbamate](/img/structure/B5907239.png)
![5-{1-[(5-ethylpyridin-2-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-methoxypyrimidine](/img/structure/B5907245.png)
![3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide](/img/structure/B5907252.png)
![3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole](/img/structure/B5907261.png)

![N-(4-{[(3S)-3-(acetylamino)pyrrolidin-1-yl]carbonyl}phenyl)cyclobutanecarboxamide](/img/structure/B5907265.png)
![isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5907275.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5907280.png)
![N-[4-(aminocarbonyl)phenyl]-3-fluorobenzamide](/img/structure/B5907284.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5907288.png)
![N-3-pyridinyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B5907289.png)
![N-1H-indol-6-yl-2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5907294.png)
![ethyl 5-amino-7-(1,3-benzodioxol-5-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B5907304.png)